6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane
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Overview
Description
6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane is a complex organosilicon compound known for its unique structural properties. It is characterized by the presence of an oxirane ring and multiple ether linkages, which contribute to its reactivity and versatility in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane typically involves the reaction of 3-glycidoxypropyltrimethoxysilane with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction reactions can lead to the opening of the oxirane ring and formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, amines, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of 6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane involves the interaction of its oxirane ring and ether linkages with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with other molecules. The ether linkages provide flexibility and stability to the compound, allowing it to form strong bonds with different substrates .
Comparison with Similar Compounds
Similar Compounds
3-Glycidoxypropyltrimethoxysilane: Similar in structure but lacks the additional ether linkages.
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane: Contains an epoxy group but differs in the overall molecular structure.
Bis(trimethoxysilylpropyl)amine: Contains silicon and ether linkages but has an amine group instead of an oxirane ring
Uniqueness
6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane is unique due to its combination of an oxirane ring and multiple ether linkages, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong bonding and flexibility .
Properties
CAS No. |
17907-81-2 |
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Molecular Formula |
C15H32O8Si |
Molecular Weight |
368.49 g/mol |
IUPAC Name |
tris(2-methoxyethoxy)-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C15H32O8Si/c1-16-6-9-21-24(22-10-7-17-2,23-11-8-18-3)12-4-5-19-13-15-14-20-15/h15H,4-14H2,1-3H3 |
InChI Key |
CESKYMDZTHKIPO-UHFFFAOYSA-N |
Canonical SMILES |
COCCO[Si](CCCOCC1CO1)(OCCOC)OCCOC |
Origin of Product |
United States |
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